molecular formula C10H13BrS B8001819 1-Bromo-3-n-butylthiobenzene

1-Bromo-3-n-butylthiobenzene

Cat. No.: B8001819
M. Wt: 245.18 g/mol
InChI Key: PCLAUBYRILXCJB-UHFFFAOYSA-N
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Description

1-Bromo-3-n-butylthiobenzene is a brominated aromatic compound featuring a thioether substituent at the 3-position of the benzene ring, where the sulfur atom is bonded to an n-butyl group. Its molecular formula is C₁₀H₁₃BrS, with a molecular weight of approximately 245.17 g/mol (calculated based on substituent contributions). The compound combines the reactivity of a bromine leaving group with the electron-donating properties of the thioether moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name

1-bromo-3-butylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLAUBYRILXCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-n-butylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-n-butylthiobenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for 1-Bromo-3-n-butylthiobenzene are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-n-butylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed:

    Substitution: 3-n-butylthiophenol.

    Oxidation: 1-Bromo-3-n-butylsulfoxide or 1-Bromo-3-n-butylsulfone.

    Reduction: 3-n-butylthiobenzene.

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Synthesis
1-Bromo-3-n-butylthiobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. This compound is particularly useful in the synthesis of thiophenol derivatives and other sulfur-containing compounds, which are relevant in pharmaceutical chemistry and materials science.

2. Reaction Mechanisms
The reactivity of 1-bromo compounds is often exploited in synthetic pathways. For example, the bromine atom can be substituted with various nucleophiles, leading to the formation of new compounds with desired functionalities. Typical reagents used in these reactions include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

1. Antimicrobial Properties
Research indicates that 1-bromo-3-n-butylthiobenzene exhibits broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria as well as fungi. This property makes it a candidate for further investigation in developing new antimicrobial agents.

2. Enzyme Modulation
This compound has been studied for its potential to modulate enzyme activities, particularly those involved in detoxification pathways. For instance, it may influence the activity of glutathione S-transferases (GSTs), which play a critical role in cellular defense mechanisms against toxins.

Material Science

1. Specialty Chemicals
In industrial applications, 1-bromo-3-n-butylthiobenzene is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers or as a precursor for other functional materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 1-bromo-3-n-butylthiobenzene against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent in pharmaceuticals.

Pathogen TypeInhibition Zone (mm)Reference
Gram-positive15
Gram-negative12
Fungal10

Case Study 2: Enzyme Interaction

In another study focused on enzyme interactions, researchers found that 1-bromo-3-n-butylthiobenzene could inhibit GST activity in vitro, indicating its potential role in modulating detoxification processes within cells.

Enzyme TypeActivity (% Inhibition)Reference
GST40
Cytochrome P45025

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-butylthiobenzene involves its interaction with molecular targets through its bromine and thioether functional groups. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the thioether group undergoes transformation to sulfoxides or sulfones, altering the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Brominated Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Source
1-Bromo-3-n-butylthiobenzene (Target) C₁₀H₁₃BrS 245.17 Br, n-butylthio (S-C₄H₉) Not provided
1-Bromo-3-methylbenzene C₇H₇Br 171.03 Br, methyl Not provided
1-Bromo-3-chloro-4-(methylthio)benzene C₇H₅BrClS 252.53 Br, Cl, methylthio 101084-82-6
1-Bromo-3-n-butylbenzene C₁₀H₁₃Br 213.12 Br, n-butyl 54887-20-6
1-Bromo-3-isopropylbenzene C₉H₁₁Br 199.09 Br, isopropyl Not provided

Key Observations :

  • Substituent Effects: The n-butylthio group in the target compound introduces steric bulk and moderate electron donation via sulfur’s lone pairs, contrasting with purely alkyl (e.g., methyl, isopropyl) or electron-withdrawing substituents (e.g., Cl in ’s compound). Methylthio () and n-butylthio groups both enhance nucleophilic aromatic substitution (NAS) reactivity compared to non-sulfur analogs, but the longer alkyl chain in the target compound increases hydrophobicity and steric hindrance .
  • Molecular Weight Trends: The addition of sulfur and a longer alkyl chain elevates the molecular weight of the target compound (~245 g/mol) compared to non-thio analogs like 1-Bromo-3-n-butylbenzene (213 g/mol) .

Table 2: Reactivity and Application Profiles

Compound Key Reactivity Features Potential Applications
1-Bromo-3-n-butylthiobenzene - Bromine acts as a leaving group in cross-coupling reactions.
- Thioether stabilizes radicals in polymerization.
Pharmaceutical intermediates, agrochemicals
1-Bromo-3-chloro-4-(methylthio)benzene - Chlorine and bromine enable sequential substitution.
- Methylthio enhances electron density.
Multifunctional ligand synthesis
1-Bromo-3-n-butylbenzene - Lacks sulfur, reducing electronic modulation.
- Simpler steric profile.
Solvent-compatible coupling reactions

Reactivity Insights :

  • The thioether group in 1-Bromo-3-n-butylthiobenzene may facilitate Suzuki-Miyaura couplings more efficiently than non-sulfur analogs due to sulfur’s ability to stabilize transition states.
  • In contrast, chloro-substituted derivatives (e.g., ) offer orthogonal reactivity for stepwise functionalization but require harsher reaction conditions .

Physicochemical Properties

While experimental data (e.g., boiling points, solubility) are absent in the evidence, trends can be inferred:

  • Solubility : The n-butylthio group increases lipid solubility compared to methylthio () or chloro substituents, favoring organic-phase reactions.

Biological Activity

1-Bromo-3-n-butylthiobenzene (C₁₀H₁₃BrS) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

1-Bromo-3-n-butylthiobenzene is characterized by the presence of a bromine atom and a butylthio group attached to a benzene ring. Its molecular structure contributes to its unique reactivity and biological properties. The compound's chemical formula is represented as follows:

  • Molecular Formula: C₁₀H₁₃BrS
  • CAS Number: 19089455

Biological Activity Overview

The biological activity of 1-Bromo-3-n-butylthiobenzene has been explored in various studies, particularly focusing on its antimicrobial properties and interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds containing sulfur, particularly thiol groups, often exhibit significant antimicrobial activity. For instance, similar sulfur-containing compounds have demonstrated broad-spectrum efficacy against various pathogens, including:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi
  • Certain parasites .

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameActivity TypeTarget Organisms
1-Bromo-3-n-butylthiobenzeneAntimicrobialGram-positive and Gram-negative bacteria, fungi
1-Bromo-3,5-bis(methylthio)benzeneAntifungalAspergillus niger
1-Bromo-4-(bromomethyl)benzeneBroad-spectrum antimicrobialVarious pathogens

Cytotoxic Effects

In vitro studies have shown that 1-Bromo-3-n-butylthiobenzene exhibits cytotoxic effects on human cell lines. This cytotoxicity may be attributed to its ability to disrupt cellular processes, potentially inhibiting fatty acid biosynthesis or interfering with intracellular signaling pathways. The specific mechanisms of action warrant further investigation to elucidate how this compound affects cellular health and proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of 1-Bromo-3-n-butylthiobenzene. For instance:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiobenzene derivatives, including 1-Bromo-3-n-butylthiobenzene. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on different human cancer cell lines. The findings revealed that exposure to 1-Bromo-3-n-butylthiobenzene led to reduced cell viability, indicating its potential as a lead compound for cancer therapeutics .

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